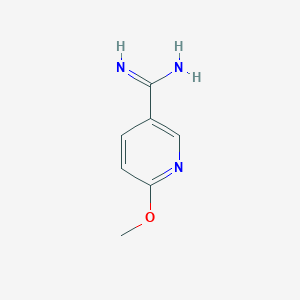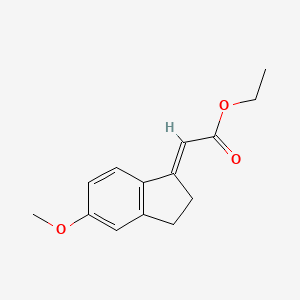
7-Iodoquinolin-8-ol
Vue d'ensemble
Description
7-Iodoquinolin-8-ol is a monohydroxyquinoline derivative where the hydrogen at position 7 is replaced by an iodine atom. This compound is known for its significant antibacterial and antifungal properties. It has been investigated for various applications, including its potential use in treating skin infections and as a chelator of copper and zinc ions for possible treatment of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution of the hydrogen atom at position 7 with an iodine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinolin-8-one derivatives.
Reduction: The iodine atom can be reduced to form 7-deiodoquinolin-8-ol.
Substitution: The iodine atom can be substituted with other functional groups such as chlorine or bromine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium chloride or sodium bromide in the presence of a catalyst.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-Deiodoquinolin-8-ol.
Substitution: 7-Chloroquinolin-8-ol or 7-Bromoquinolin-8-ol.
Applications De Recherche Scientifique
7-Iodoquinolin-8-ol has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and protozoa.
Medicine: Explored for its potential in treating Alzheimer’s disease by chelating metal ions that contribute to amyloid plaque formation.
Industry: Utilized in the formulation of antifungal creams and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 7-Iodoquinolin-8-ol involves its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. This chelation inhibits enzymes related to DNA replication and other vital cellular functions, leading to the antimicrobial effects observed. In the context of Alzheimer’s disease, the compound’s chelation of copper and zinc ions is believed to reduce the aggregation of amyloid-beta plaques .
Comparaison Avec Des Composés Similaires
5-Chloro-7-iodoquinolin-8-ol: Known for its antifungal and antibacterial properties.
8-Hydroxyquinoline: A parent compound with broad-spectrum antimicrobial activity.
Clioquinol: A derivative with similar applications but withdrawn due to neurotoxicity concerns
Uniqueness: 7-Iodoquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to chelate metal ions and its potential therapeutic applications in neurodegenerative diseases highlight its distinctiveness compared to other quinoline derivatives .
Propriétés
IUPAC Name |
7-iodoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOGJAAENJJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)I)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-](/img/structure/B3281542.png)
![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)











